![molecular formula C17H22N2O4 B2842920 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide CAS No. 851403-88-8](/img/structure/B2842920.png)
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Salt Synthesis and Structural Analysis
Research on molecular salts derived from related compounds, such as 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline, highlights the potential of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in structural chemistry. These studies often aim to understand the crystal structure and bonding interactions within such compounds, which could inform the development of new materials or pharmaceutical agents (Okmanov et al., 2019).
Anticancer Activity
Compounds structurally related to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide have been investigated for their potential as anticancer agents. For example, studies on derivatives such as 11H-Isoquino[4,3-c]cinnolin-12-ones have shown promising topoisomerase I-targeting activity and cytotoxicity against cancer cells, suggesting a potential area of application for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in cancer research (Ruchelman et al., 2004).
Cellular Proliferation Assessment
The compound 18F-ISO-1, closely related to the chemical structure , has been used in PET imaging to evaluate cellular proliferation in tumors. This demonstrates the relevance of such compounds in developing diagnostic tools for cancer and possibly other diseases characterized by abnormal cell growth (Dehdashti et al., 2013).
Synthesis and Cytotoxicity of Novel Derivatives
The exploration of novel annulated dihydroisoquinoline heterocycles, including their synthesis, cytotoxicity, and potential as anticancer agents, points to the broad applicability of compounds like N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in medicinal chemistry. These efforts contribute to our understanding of the structure-activity relationships crucial for drug development (Saleh et al., 2020).
Multidrug Resistance Reversal
Another significant area of research involves investigating compounds that can reverse multidrug resistance (MDR) in cancer therapy. GF120918, a compound with similarities to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide, has been shown to enhance the efficacy of chemotherapy drugs by overcoming MDR, highlighting the potential for similar compounds in overcoming drug resistance in cancer treatment (Hyafil et al., 1993).
Propriétés
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10(2)16(20)18-8-7-11-9-12-13(22-3)5-6-14(23-4)15(12)19-17(11)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLYLNZHAAYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.